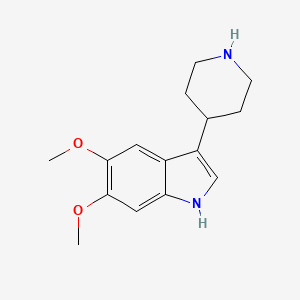

5,6-dimethoxy-3-(piperidin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O2 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

5,6-dimethoxy-3-piperidin-4-yl-1H-indole |

InChI |

InChI=1S/C15H20N2O2/c1-18-14-7-11-12(10-3-5-16-6-4-10)9-17-13(11)8-15(14)19-2/h7-10,16-17H,3-6H2,1-2H3 |

InChI Key |

GIAPPNMDNMGKJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)C3CCNCC3)OC |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods provide a detailed understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized, lowest-energy three-dimensional geometry of a molecule. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve for the electron density and derive the molecule's properties. acu.edu.in

For 5,6-dimethoxy-3-(piperidin-4-yl)-1H-indole, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles that define its most stable conformation. This information is critical for understanding its spatial arrangement and how it might fit into a biological target's active site. The optimized structure provides a clear picture of the relative orientations of the dimethoxy-indole core and the piperidine (B6355638) ring.

| Parameter | Atoms Involved | Description |

|---|---|---|

| Bond Length | e.g., C2-C3 | Provides the distance between two bonded atoms in the optimized structure. |

| Bond Angle | e.g., C2-C3-N(piperidine) | Defines the angle between three connected atoms, revealing local geometry. |

| Dihedral Angle | e.g., C2-C3-C(piperidine)-N(piperidine) | Describes the torsion or twist around a bond, determining the overall 3D shape and conformation. |

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. ugm.ac.id It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). acu.edu.inugm.ac.id In an MEP map, colors are used to represent different potential values: red typically indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue signifies regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate or neutral potential. researchgate.net

For this compound, an MEP map would highlight the electronegative oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the indole (B1671886) ring as regions of high electron density (red). Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would appear as a region of positive potential (blue), indicating its character as a hydrogen bond donor. nih.gov

| Molecular Region | Expected Electrostatic Potential | Significance |

|---|---|---|

| Oxygen atoms (methoxy groups) | Negative (Red) | Potential hydrogen bond acceptor sites. |

| Indole Nitrogen (N-H) | Negative (Red) | Potential hydrogen bond acceptor site. |

| Indole N-H Proton | Positive (Blue) | Potential hydrogen bond donor site. |

| Piperidine Nitrogen | Negative (Red) | Likely site of protonation and hydrogen bond acceptance. |

| Aromatic Rings | Neutral to Slightly Negative (Green/Yellow) | Can participate in π-π stacking interactions. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net For this compound, FMO analysis would reveal its electronic stability and the primary orbitals involved in potential chemical reactions or electronic transitions.

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. wikipedia.orgnih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation and crystal packing. The method is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org

NCI plots generate isosurfaces that are color-coded to indicate the type and strength of the interaction. Typically, blue surfaces represent strong, attractive interactions like hydrogen bonds, green surfaces denote weak van der Waals interactions, and red surfaces indicate repulsive steric clashes. scielo.org.mx For this compound, NCI analysis would reveal intramolecular hydrogen bonds, such as between the piperidine nitrogen and the indole N-H, as well as other stabilizing or destabilizing forces that dictate its preferred three-dimensional shape.

| Interaction Type | Atoms Potentially Involved | Significance |

|---|---|---|

| Hydrogen Bond | Indole N-H and Piperidine N | Stabilizes the conformation of the piperidine ring relative to the indole core. |

| van der Waals | Between aromatic rings and alkyl chains. | Contributes to overall molecular packing and stability. |

| Steric Repulsion | Between bulky groups in close proximity. | Defines conformational restrictions. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug design for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. alliedacademies.orgresearchgate.net

Ligand-Protein Interaction Prediction with Target Receptors/Enzymes

While specific docking studies for this compound are not prominently available, extensive research on structurally analogous compounds provides valuable predictive insights. A notable analogue is 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (Donepezil), a well-known acetylcholinesterase (AChE) inhibitor. nih.gov Given the shared 5,6-dimethoxy and piperidine moieties, its binding interactions with AChE can serve as a strong model.

Docking studies predict that such molecules span the binding cavity of AChE. The protonated piperidine nitrogen likely forms crucial interactions with key amino acid residues in the enzyme's active site. nih.gov The dimethoxy-substituted aromatic ring is predicted to engage in hydrophobic and π-π stacking interactions with other aromatic residues, anchoring the ligand securely within the binding pocket. nih.gov

| Ligand Moiety | Predicted Interacting Residues in AChE (based on analogue studies) | Type of Interaction |

|---|---|---|

| Piperidinium group (Ammonium) | Trp84, Phe330, Asp72 | Cation-π, Hydrogen Bonding |

| Indole Ring System | Trp279, Tyr70 | π-π stacking, Hydrophobic |

| Aromatic portion (general) | Trp84, Phe330 | Hydrophobic, π-π stacking |

Data based on docking studies of the analogous compound 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine. nih.gov

Elucidation of Binding Modes and Key Interaction Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions that stabilize the complex. biorxiv.org For this compound, docking studies are essential to understand its interaction with central nervous system targets, such as serotonin (B10506) and dopamine (B1211576) receptors, for which indole and piperidine scaffolds are known to have affinity. nih.govnih.gov

Studies on structurally related 3-(piperidin-4-yl)-1H-indole derivatives targeting the serotonin-6 (5-HT₆) receptor indicate that the indole core and the piperidine ring are critical for binding. nih.gov The indole's NH group often acts as a hydrogen bond donor, while the aromatic system can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the receptor's binding pocket. The basic nitrogen of the piperidine ring is typically protonated at physiological pH and forms a crucial ionic interaction or salt bridge with an acidic residue, such as aspartic acid, which is a common feature in aminergic G-protein coupled receptors (GPCRs). researchgate.net

Table 1: Predicted Key Interactions for Indole-Piperidine Scaffolds at CNS Receptors

| Receptor Target | Key Interacting Residue (Example) | Type of Interaction | Ligand Moiety Involved |

|---|---|---|---|

| Serotonin 5-HT₆ | Aspartic Acid (D) | Ionic Bond / Salt Bridge | Piperidine Nitrogen |

| Serotonin 5-HT₆ | Phenylalanine (F) | π-π Stacking | Indole Ring |

| Dopamine D₄ | Aspartic Acid (D) | Ionic Bond / Salt Bridge | Piperidine Nitrogen |

| Dopamine D₄ | Phenylalanine (F) | Aromatic/Hydrophobic | Indole Ring/Piperidine |

This table is illustrative and based on findings for structurally related compounds. nih.govresearchgate.netnih.gov

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of a ligand-receptor complex over time. nih.gov Following initial docking, MD simulations are performed to observe the conformational changes of both the ligand and the protein, confirming the stability of the predicted binding pose. nih.gov For this compound, an MD simulation, typically run for durations such as 50 to 100 nanoseconds, would be used to validate its interaction with a target like the 5-HT₆ or D₄ receptor. nih.govnih.gov

These simulations can reveal crucial information, such as the persistence of key hydrogen bonds, the stability of hydrophobic contacts, and the role of water molecules in mediating interactions at the binding interface. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the system's stability. A stable RMSD suggests that the ligand remains securely in the binding pocket without significant conformational drift. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more quantitative estimate of the ligand's affinity. biorxiv.org

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dntb.gov.uaresearchgate.net A pharmacophore model for antagonists of a receptor like 5-HT₆, based on the structure of this compound, would typically consist of several key features.

A hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor (HBD): Corresponding to the indole N-H group.

Two Hydrogen Bond Acceptors (HBA): Representing the oxygen atoms of the 5,6-dimethoxy groups.

An Aromatic Ring (AR): Representing the indole scaffold itself, crucial for π-stacking interactions.

A Positive Ionizable (PI) Feature: Representing the basic nitrogen of the piperidine ring, which is protonated at physiological pH.

This model serves as a 3D query for virtual screening of compound libraries to identify new molecules with a similar spatial arrangement of features. nih.gov It also guides the optimization of the lead compound; for instance, modifications could be made to enhance interactions with one of the pharmacophoric features or to introduce new ones to improve potency and selectivity. researchgate.net

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Excluding Human Aspects)

In silico ADME prediction is a critical step in early drug discovery to filter out compounds with poor pharmacokinetic profiles, saving time and resources. researchgate.netnih.gov Various computational models are used to estimate these properties based on the molecule's structure. nih.gov

Permeability Predictions

Permeability is a key factor influencing a drug's absorption. In silico models can predict permeability through biological membranes, such as the intestinal wall. One common method is the prediction of apparent permeability (Papp) in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). jddtonline.infojddtonline.info These models use molecular descriptors like lipophilicity (logP), polar surface area (PSA), and molecular weight to estimate how well a compound can passively diffuse across a lipid membrane. For this compound, a favorable balance of lipophilicity and polarity would be required for good permeability. High lipophilicity generally enhances membrane penetration but can reduce aqueous solubility. nih.gov

Brain Penetration Considerations

For a compound intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. jddtonline.inforesearchgate.net In silico models are widely used to predict BBB penetration, often expressed as logBB (the logarithm of the ratio of the drug concentration in the brain to that in the blood). Key factors influencing BBB penetration include low molecular weight (typically < 450 Da), a limited number of hydrogen bond donors and acceptors, and moderate lipophilicity. researchgate.net

Computational tools can calculate various descriptors to estimate CNS penetration. The CNS Multiparameter Optimization (MPO) score, for example, combines several calculated properties (logP, logD, molecular weight, TPSA, hydrogen bond donors, and pKa) into a single value to rank compounds for their CNS drug-like properties. researchgate.net Derivatives of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole have shown high predicted brain penetration, suggesting that the 3-(piperidin-4-yl) scaffold is favorable for crossing the BBB. jddtonline.infojddtonline.info

Table 2: Illustrative In Silico ADME/BBB Predictions for CNS-Active Scaffolds

| Parameter | Predicted Value Range | Desired Range for CNS Drugs | Significance |

|---|---|---|---|

| logP | 2.0 - 4.0 | 2.0 - 5.0 | Lipophilicity |

| logBB | -1.0 - 0.5 | > 0.3 (High Penetration) | Brain/Blood Concentration Ratio |

| TPSA | 50 - 80 Ų | < 90 Ų | Polar Surface Area |

| MW | 300 - 350 Da | < 450 Da | Molecular Weight |

This table presents typical predicted values for compounds with similar scaffolds and is for illustrative purposes. jddtonline.inforesearchgate.net

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for 5,6-dimethoxy-3-(piperidin-4-yl)-1H-indole and its Analogs

The synthesis of this compound and its analogs is an area ripe for innovation. While established methods exist for constructing the indole (B1671886) and piperidine (B6355638) cores, future research should focus on developing more efficient, stereoselective, and diverse synthetic routes.

Current synthetic strategies for similar structures, such as the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles using a chiral reagent, have been successful in producing specific enantiomers. mdpi.com These methods often involve steps like the use of potassium carbonate in acetonitrile, followed by hydrogenolysis. mdpi.com For instance, the synthesis of chiral (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been achieved from their corresponding diastereomers. mdpi.com

Future explorations could adapt methodologies used for related heterocyclic systems. For example, the synthesis of 5,6-dimethoxy-2-methyl-1-indanone involves a multi-step process starting from 3,4-dimethoxybenzaldehyde (B141060) and Meldrum's acid, proceeding through a Friedel-Crafts acylation. orgsyn.org Adapting such cyclization strategies could provide alternative pathways to the dimethoxy-indole core. Furthermore, investigating novel cycloaddition reactions, such as those involving indolynes, could open up new avenues for constructing the core indole structure with unique substitution patterns. nih.gov The regioselectivity of indolyne cycloadditions is highly dependent on the position of the aryne and the nature of the substituents, offering a sophisticated tool for synthetic chemists. nih.gov

Research into new catalytic systems, flow chemistry processes, and enzymatic resolutions could lead to more scalable, cost-effective, and environmentally friendly production of these compounds and their analogs, which is crucial for facilitating broader pharmacological testing.

Investigation of Undiscovered Pharmacological Targets

While analogs of this compound have been associated with certain biological targets, the full pharmacological profile of the parent compound remains largely uncharted territory. The structural motifs present—a dimethoxy-indole and a piperidine ring—are found in compounds active at a wide range of receptors and enzymes.

Analogs with the 3-(piperidin-yl)-1H-indole core have been noted for their activity as serotonin (B10506) transporter (SERT) inhibitors and at the 5-HT1A receptor. mdpi.com Other related indole derivatives have been investigated as selective h5-HT(1D) receptor agonists. nih.gov Beyond serotonergic targets, similar scaffolds have shown affinity for other significant proteins. For example, N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides are potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov Furthermore, a novel indole derivative was found to suppress the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor, even showing activity against drug-resistant mutants. nih.gov

Given this precedent, a systematic investigation is warranted to screen this compound against a broad panel of receptors, ion channels, transporters, and enzymes. This could uncover unexpected and potentially valuable therapeutic targets. Techniques such as affinity chromatography, chemical proteomics, and broad-based pharmacological screening assays would be instrumental in this discovery process. Identifying novel targets could open up therapeutic possibilities in areas like neurodegenerative diseases, oncology, and metabolic disorders. nih.govnih.gov

| Potential Target Class | Example Target | Related Scaffold |

| Serotonin Receptors/Transporters | SERT, 5-HT1A, 5-HT1D | 3-(Piperidin-3-yl)-1H-indole |

| Kinases | GSK-3β, VEGFR2, EGFR | N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine |

| Signaling Pathways | Hedgehog (Smoothened receptor) | 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone |

| Enzymes | Acetylcholinesterase (AChE) | 5,6-dimethoxy-indanone-chalcone-carbamate hybrid |

Development of Advanced Computational Models for Precise Prediction

In silico methods are indispensable tools in modern drug discovery, and their application to this compound could significantly accelerate research. alliedacademies.org Future efforts should focus on creating highly predictive computational models for this specific chemical scaffold.

Current computational studies on similar molecules utilize techniques like molecular docking to predict binding affinities and modes with target proteins such as EGFR and HER2. nih.govphyschemres.org These studies often employ Density Functional Theory (DFT) to optimize ligand geometry before docking. physchemres.org Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to forecast the pharmacokinetic and safety profiles of new compounds in silico. alliedacademies.orgbiorxiv.org For instance, parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for mutagenicity (AMES test) can be estimated. alliedacademies.org

The next generation of computational models should move beyond static docking to incorporate molecular dynamics (MD) simulations. nih.gov MD simulations can provide a more accurate picture of the ligand-receptor complex by modeling its dynamic behavior over time, revealing key interactions and conformational changes that are missed in static models. Furthermore, developing quantitative structure-activity relationship (QSAR) models tailored to this indole series could enable the rapid prediction of activity for novel analogs. By integrating machine learning algorithms with large datasets on chemical structures and biological activities, these advanced models could more precisely guide the design of new derivatives with optimized potency and selectivity. biorxiv.org

| Computational Technique | Application in Drug Discovery | Relevance to Indole Derivatives |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Used to screen for potential targets and understand interactions (e.g., with kinases, GPCRs). nih.govphyschemres.org |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Helps prioritize compounds with favorable drug-like properties before synthesis. alliedacademies.orgbiorxiv.org |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to optimize geometry and determine reactivity. | Provides accurate ligand conformations for docking studies. physchemres.org |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Assesses the stability of ligand-protein complexes and reveals dynamic interactions. nih.gov |

| MM-GBSA | Estimates the free energy of binding between a ligand and a protein. | Ranks potential drug candidates based on binding strength. biorxiv.org |

Potential for Multifunctional Ligand Design Based on the Core Structure

The concept of multi-target-directed ligands (MTDLs)—single molecules designed to modulate multiple biological targets simultaneously—is a promising strategy for treating complex multifactorial diseases. nih.gov The this compound scaffold is an excellent starting point for the rational design of such MTDLs.

The core structure can be viewed as a modular platform. The dimethoxy-indole moiety could be responsible for interacting with one target, while the piperidine ring could be functionalized to engage a second. This approach has been successfully applied to related structures, such as a hybrid of 5,6-dimethoxy-indanone and a carbamate (B1207046) moiety, which was designed to dually inhibit acetylcholinesterase and inflammation for potential use in Alzheimer's disease. nih.gov The principle of using scaffold architecture to combine pharmacophores from different phytoconstituents has also been explored to create novel, potent drug candidates. nih.gov

Future research could focus on designing and synthesizing hybrid molecules that merge the this compound core with other pharmacophores known to be active against targets implicated in diseases like cancer or neurodegeneration. For example, by linking this core to a moiety known to inhibit protein aggregation or another key enzyme in a disease pathway, it may be possible to create synergistic therapeutic effects. nih.gov This strategy could lead to more effective medicines with potentially lower incidences of drug resistance.

Application of Omics Technologies to Elucidate Downstream Biological Effects (excluding human studies)

To fully understand the biological impact of this compound, it is crucial to look beyond its direct molecular targets and investigate its downstream effects on cellular networks. Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a global view of these changes in non-human model systems. researchgate.net

Transcriptome analysis using RNA-sequencing (RNA-seq) can be applied to cell cultures or model organisms (e.g., zebrafish, rodents) treated with the compound. frontiersin.org This would reveal comprehensive changes in gene expression, helping to identify entire pathways and biological processes that are modulated, such as those related to metabolism, cell cycle, or immune response. frontiersin.orgmdpi.com Such studies have been used effectively in plants to identify genes involved in the biosynthesis of complex alkaloids. mdpi.comnih.gov

Proteomics can be used to analyze changes in the proteome, including protein expression levels and post-translational modifications, following compound treatment. proteomexchange.org This can uncover protein interaction networks and regulatory mechanisms that are affected. For example, structural proteomics can define how a compound influences the assembly of protein complexes. proteomexchange.org Metabolomics would complement these approaches by profiling changes in small-molecule metabolites, offering a functional readout of the cellular state. researchgate.net In Drosophila, genetic studies combined with functional assays have successfully linked specific genes to complex processes like presynaptic plasticity, demonstrating the power of model systems in elucidating molecular function. nih.gov Applying these integrated omics approaches will be essential for building a holistic understanding of the compound's mechanism of action and for identifying potential biomarkers of its activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for preparing 5,6-dimethoxy-3-(piperidin-4-yl)-1H-indole, and how can regioselectivity be controlled?

- Methodology : The synthesis of 3-(piperidin-4-yl)-1H-indole derivatives typically involves:

- Step 1 : Formation of the indole core via cyclization of substituted anilines or via Fischer indole synthesis.

- Step 2 : Introduction of the piperidin-4-yl group through nucleophilic substitution or coupling reactions (e.g., Buchwald–Hartwig amination) .

- Regioselectivity Control : Use of directing groups (e.g., methoxy substituents at C5/C6) to guide functionalization. Sodium acetate in acetic acid under reflux conditions can stabilize intermediates during cyclization .

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to confirm the structure of this compound?

- NMR : Focus on distinguishing methoxy protons (δ 3.7–4.0 ppm) and piperidine protons (δ 1.5–3.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the indole-piperidine region.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns (e.g., loss of methoxy groups).

- IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and N-H (indole, ~3400 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- In vitro Screening :

- Target Binding : Radioligand displacement assays for serotonin receptors (5-HT1A) or GABA receptors, given structural similarities to known ligands .

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the substitution pattern (5,6-dimethoxy vs. other positions) influence the compound’s affinity for serotonin receptors?

- SAR Insights :

- Methoxy groups at C5/C6 may enhance lipophilicity and π-π stacking with receptor pockets. Compare with analogs like 5-bromo-3-(piperidin-4-yl)-1H-indole .

- Replace dimethoxy with halogen or methyl groups to assess steric/electronic effects. Computational docking (e.g., AutoDock Vina) predicts binding modes to 5-HT1A .

Q. What strategies can address low yields in the final coupling step of the piperidin-4-yl group to the indole core?

- Optimization Approaches :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for Buchwald–Hartwig couplings .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- In silico Tools :

- LogP Prediction : Use SwissADME to balance lipophilicity (optimal LogP ~2–3).

- BBB Score : Employ QSAR models (e.g., admetSAR) to prioritize derivatives with high BBB permeability.

- Molecular Dynamics : Simulate interactions with P-glycoprotein to avoid efflux .

Q. What experimental and analytical methods resolve contradictions in cytotoxicity data across different cell lines?

- Hypothesis Testing :

- Metabolic Stability : Assess compound degradation in cell media via LC-MS.

- Off-Target Effects : Kinase profiling (e.g., Eurofins KinaseScan) to identify unintended targets.

Methodological Considerations

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

- Structural Analogues : Compare synthetic routes and bioactivity with 2-phenyl-3-(piperidin-4-yl)-1H-indole and 5-methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.